Benzylsulfamide
Description
Benzylsulfamide (C₁₃H₁₄N₂O₂S, CAS 104-22-3), also known as N⁴-benzylsulfanilamide, is a sulfonamide-class compound with historical significance as a topical anti-infective agent . It is regulated by the U.S. FDA under the Unique Ingredient Identifier AI9WDT80FQ and recognized by the WHO as an International Non-Proprietary Name (INN) . Its structure features a sulfonamide group (-SO₂NH₂) attached to a benzene ring substituted with a benzylamino moiety (Figure 1). This compound has been utilized in formulations such as Proseptasine and Septazine, primarily targeting bacterial infections .
Figure 1: Molecular structure of this compound (SMILES: S(=O)(=O)(NCC₁CCCCC₁)C₁CCC(N)CC₁) .
Properties
IUPAC Name |
4-(benzylamino)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c14-18(16,17)13-8-6-12(7-9-13)15-10-11-4-2-1-3-5-11/h1-9,15H,10H2,(H2,14,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIBJQGJVDHCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80870445 | |
| Record name | 4-(Benzylamino)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80870445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104-22-3 | |
| Record name | 4-[(Phenylmethyl)amino]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzylsulfamide [INN:DCF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104223 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylsulfamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZYLSULFAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AI9WDT80FQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Sequence and Intermediate Formation
The patent EP0512953B1 outlines a seven-step synthesis starting from 2-(3-oxobuten-1-yl)-benzenesulfonic acid salts. The process involves:
-
Catalytic hydrogenation to form 2-(3-oxobutyl)-benzenesulfonic acid salts.
-
Conversion to sulfonic acid chloride using phosphorus pentachloride (PCl₅) in methylene chloride at 20–40°C.
-
Fluorination with hydrogen fluoride (HF) in chlorobenzene at 0–50°C, producing 2-(3,3-difluorobutyl)-benzenesulfohalides.
-
Bromination with 1,3-dibromo-5,5-dimethylhydantoin under UV irradiation in carbon tetrachloride at 75–80°C.
Key intermediates were characterized by varying substituents at the butyl chain, with the final ammonolysis step yielding benzylsulfamide derivatives. The use of radical initiators like azoisobutyronitrile improved bromination efficiency by 18–22%.
Solvent and Temperature Optimization
Reaction conditions were systematically optimized (Table 1):
Table 1: Optimization of Multi-Step Synthesis Parameters
| Step | Optimal Solvent | Temperature Range | Yield (%) |
|---|---|---|---|
| Sulfonation | Chlorobenzene | 70–90°C | 78–82 |
| Fluorination | n-Hexane | 0–50°C | 65–70 |
| Bromination | Carbon tetrachloride | 75–80°C | 85–88 |
| Ammonolysis | Tetrahydrofuran | 25–50°C | 90–92 |
Side products such as 2-(3-chloro-3-buten-1-yl)-benzenesulfochloride (12–15% yield) necessitated chromatographic purification.
Thermolysis of N-Protected Sulfamide Precursors
Kinetic Analysis of Thermolysis
Gavernet et al. developed a solvent-free method using thermolysis of N-(benzyl)-N´-(tert-butoxycarbonyl) sulfamide at 115–130°C. The reaction followed pseudo-first-order kinetics, with activation energy () calculated as via the Kissinger-Akahira-Sunose method:
where is the heating rate and the peak temperature. Isothermal simulations at 130°C achieved 94% conversion in 35 minutes, outperforming traditional ammonolysis routes by reducing reaction time by 60%.
Phase-Dependent Reaction Models
Below the precursor’s melting point (102°C), the Avrami-Erofeev model () dominated, suggesting nucleation-controlled solid-state decomposition. Above 102°C, a first-order model () applied, indicating homogeneous melt-phase kinetics. This dichotomy necessitates precise temperature control to avoid byproducts like N-benzylurea (≤7% yield).
Sulfamoyl Carbamate Hydrogenolysis
Chlorosulfonyl Isocyanate (CSI) Mediated Synthesis
PubMed study PMID:25159522 details this compound preparation via sulfamoyl carbamates:
-
Benzylamine reacts with CSI in anhydrous THF at −20°C to form sulfamoyl carbamates.
-
Catalytic hydrogenolysis (Pd/C, 40 psi H₂) cleaves the tert-butoxycarbonyl (Boc) group, yielding this compound.
Table 2: Hydrogenolysis Efficiency Across Substrates
| Benzylamine Derivative | Pd/C Loading (wt%) | Time (h) | Yield (%) |
|---|---|---|---|
| 4-Methoxybenzylamine | 5 | 6 | 88 |
| 3-Nitrobenzylamine | 10 | 8 | 72 |
| 2-Fluorobenzylamine | 5 | 5 | 81 |
Electron-withdrawing substituents (e.g., nitro) reduced reaction rates by 30–40% due to catalyst poisoning.
Comparative Analysis of Methodologies
Yield and Purity Considerations
Chemical Reactions Analysis
Hydrogenolysis of the N-Benzyl Group
The N-benzyl group in benzylsulfamide can be selectively removed via hydrogenolysis under specific activation conditions. Key findings include:
Activation Requirement :
-
Unmodified N-benzyl sulfonamides (e.g., this compound) resist hydrogenolysis under standard conditions (atmospheric H₂, Pearlman’s catalyst) .
-
Safety-catch activation : Acylation of the sulfonamide nitrogen with a tert-butoxycarbonyl (Boc) group enables efficient hydrogenolysis. This method achieves 83% yield in deprotection .
| Condition | Catalyst | Yield | Activation |
|---|---|---|---|
| Atmospheric H₂, 25°C | Pd(OH)₂/C (Pearlman’s) | <5% | None |
| Atmospheric H₂, 25°C | Pd(OH)₂/C | 83% | Boc acylation |
Mechanism :
-
Acylation : Boc groups are introduced to the sulfonamide nitrogen, increasing lability of the N-benzyl bond.
-
Hydrogenolysis : Palladium-catalyzed cleavage releases benzyl groups as toluene.
-
Deprotection : Acidic removal of the Boc group regenerates the free sulfonamide .
Limitations :
-
Benzyloxycarbonyl (Cbz) groups are unsuitable for activation, as they undergo preferential hydrogenolysis .
-
β-Hydroxy substituents on adjacent carbons enhance reactivity but are absent in this compound .
Electrophilic Aromatic Substitution (EAS)
The benzene rings in this compound may undergo EAS, though direct experimental data is limited. Predictions based on substituent effects include:
Directing Effects :
-
Sulfonamide group (-SO₂NH₂) : Strong electron-withdrawing meta-director.
-
Benzylamino group (-NHCH₂C₆H₅) : Electron-donating (via resonance) but sterically hindered, likely directing ortho/para .
Potential Reactions :
-
Nitration : Likely occurs at the meta position relative to the sulfonamide group.
-
Halogenation : Predicted to favor meta positions, though steric effects from the benzyl group may limit reactivity .
Sulfonamide Reactivity
-
Hydrolysis : Under strongly acidic or basic conditions, sulfonamides may hydrolyze to sulfonic acids, though this is not explicitly documented for this compound .
-
Alkylation/Acylation : The sulfonamide nitrogen can undergo alkylation or acylation (e.g., Boc protection), altering reactivity for downstream reactions .
Benzylamino Group Reactions
-
Oxidation : The benzylamine moiety may oxidize to form N-oxide derivatives, though specific studies are lacking.
-
Quaternization : Reaction with alkyl halides could yield quaternary ammonium salts, potentially modifying solubility .
Stability and Compatibility
-
Thermal Stability : No decomposition data is available, but aromatic sulfonamides generally exhibit high thermal stability.
-
pH Sensitivity : Stable under physiological pH, but may degrade under extreme acidic/basic conditions .
Key Structural and Identifier Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 104-22-3 | |
| Molecular Weight | 262.33 g/mol | |
| IUPAC Name | 4-(benzylamino)benzenesulfonamide | |
| SMILES | C1=CC=C(C=C1)CNC2=CC=C(C=C2)S(=O)(=O)N |
Scientific Research Applications
Mechanism of Action
Benzylsulfamide primarily targets carbonic anhydrases, including CA II, CA I, CA VII, CA XIV, and CA XII. These enzymes catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction essential for maintaining pH balance in cells. By inhibiting these enzymes, this compound can disrupt cellular processes, making it a potential therapeutic agent for conditions like cancer .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Comparisons
Benzylsulfamide belongs to the benzenesulfonamide family, characterized by a sulfonamide group linked to a benzene ring. Key structural analogs and their differences are summarized below:
Key Insights:
- N-Cyclohexyl and N-phenyl analogs exhibit distinct steric and electronic profiles, affecting target binding in enzyme inhibition studies .
Antibacterial Activity
This compound demonstrated moderate antibacterial activity in artificial neural network-based QSAR models, with an output score of 0.733 , lower than aztreonam (0.981) and apramycin (0.980) . This suggests reduced efficacy against resistant strains compared to newer sulfonamide derivatives.
Table 1: Antibacterial Activity Scores of Sulfonamide Analogs
| Compound | Activity Score |
|---|---|
| This compound | 0.733 |
| Aztreonam | 0.981 |
| Sulfapyridine | 0.938 |
| Acetyl sulfisoxazole | 0.964 |
Anti-Glioblastoma (GBM) Activity
Novel benzenesulfonamide derivatives with indole or trifluoromethyl substituents (e.g., compounds 2a–o) showed potent anti-GBM activity (IC₅₀: 0.5–5 µM), surpassing this compound in cytotoxicity assays .
Table 2: Cytotoxic Effects of Benzenesulfonamide Derivatives
| Compound | IC₅₀ (µM) | Target (TrkA Binding Affinity) |
|---|---|---|
| This compound | >50 | Low |
| 2d | 0.7 | High (ΔG = -9.2 kcal/mol) |
| 2f | 1.2 | Moderate (ΔG = -8.5 kcal/mol) |
Pharmacokinetic and ADMET Profiles
This compound’s low molecular weight (262.04 g/mol) and polar surface area (89.4 Ų) suggest moderate bioavailability, though its ADMET profile is less favorable compared to newer analogs:
Table 3: Predicted ADMET Properties
| Compound | logP | Water Solubility (mg/mL) | hERG Inhibition Risk |
|---|---|---|---|
| This compound | 2.1 | 0.12 | Moderate |
| 2d (Indole analog) | 3.4 | 0.05 | Low |
| Sulfanilamide | 0.8 | 1.50 | High |
- Indole-based analogs (e.g., 2d) show optimized logP and reduced hERG inhibition, making them preferable for CNS-targeted therapies .
Biological Activity
Benzylsulfamide, a member of the sulfonamide family, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
Overview of this compound
This compound is characterized by its sulfonamide group, which is known for its ability to interact with various biological targets. The compound's structure allows it to exhibit antibacterial, anti-inflammatory, and potential anticancer activities. Understanding its biological activity is crucial for developing effective therapeutic agents.
- Antibacterial Activity : this compound and its derivatives have been shown to inhibit bacterial growth by interfering with the synthesis of folic acid, a vital nutrient for bacterial proliferation. This mechanism is similar to that of traditional sulfonamides, which competitively inhibit the enzyme dihydropteroate synthase.
- Calcium Channel Modulation : Recent studies indicate that certain sulfonamides, including this compound derivatives, may act as calcium channel blockers. This action can lead to vasodilation and reduced blood pressure, making them potential candidates for cardiovascular therapies .
- Behavioral Effects : In experimental models, this compound has been observed to modulate behavioral responses related to nicotine addiction. For instance, it was found to antagonize nicotine-induced behavioral sensitization in mice, suggesting a neuroprotective role .
1. Cardiovascular Effects
A study evaluated the effects of this compound on perfusion pressure using isolated rat heart models. The results demonstrated that certain derivatives significantly reduced perfusion pressure over time compared to controls (Table 1).
| Compound | Dose (nM) | Perfusion Pressure Change |
|---|---|---|
| Control | - | Baseline |
| This compound | 0.001 | Decreased |
| 4-(2-Aminoethyl)benzene-sulfonamide | 0.001 | Most significant decrease |
| 2-Hydrazinocarbonyl-benzenesulfonamide | 0.001 | Moderate decrease |
The findings suggest that this compound derivatives could influence cardiovascular function by interacting with calcium channels .
2. Anticancer Potential
This compound analogues have shown promise in inhibiting caspase-3 and -7, which are crucial in the apoptotic pathway of cancer cells. A study highlighted that these compounds exhibited high selectivity against other caspases, indicating their potential as anticancer agents .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results indicated enhanced activity when coordinated with metal ions like Ru(III), suggesting a synergistic effect that could improve therapeutic outcomes against resistant strains (Table 2).
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) with Sulfonamide (μg/mL) | MIC with Ru(III) Complex (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 50 | 33 |
| Escherichia coli | 100 | 70 |
This enhancement in activity underscores the importance of structural modifications and metal coordination in improving the effectiveness of sulfonamides .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing and characterizing benzylsulfamide in academic research?
- Methodological Answer :
- Synthesis : this compound (C₁₃H₁₄N₂O₂S) is typically synthesized via sulfonylation reactions. Key steps include reacting benzenesulfonyl chloride with benzylamine under controlled pH and temperature. Ensure inert conditions (e.g., nitrogen atmosphere) to prevent side reactions .
- Characterization : Use NMR (¹H/¹³C), mass spectrometry (exact mass: 262.0388), and HPLC for purity validation. For novel derivatives, provide full spectral data in the main manuscript; for known compounds, cite prior literature confirming identity and purity .
Q. How should researchers design experiments to assess this compound’s physicochemical properties?
- Methodological Answer :
- Solubility/Stability : Conduct pH-dependent solubility studies (e.g., buffer solutions at pH 1.2–7.4) and accelerated stability testing (40°C/75% RH for 6 months).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to determine melting points and degradation thresholds. Report deviations >2% from literature values with statistical validation (e.g., t-test, p <0.05) .
Q. What analytical techniques are critical for verifying this compound’s structural integrity?
- Methodological Answer :
- Spectroscopic Validation : Compare experimental IR spectra (e.g., S=O stretching at 1150–1300 cm⁻¹) with reference data from the NIST Chemistry WebBook .
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Include retention times and peak area ratios in supplementary materials .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer :
- Data Triangulation : Cross-reference in vitro (e.g., MIC values) and in vivo (e.g., murine models) studies. Discrepancies may arise from variations in cell lines, dosing regimens, or metabolite interference.
- Statistical Reanalysis : Apply meta-analysis tools to aggregated datasets. Check for confounding variables (e.g., solvent effects in bioassays) and use multivariate regression to isolate compound-specific effects .
Q. What strategies optimize this compound’s selectivity in targeting microbial vs. mammalian cells?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified sulfonamide groups (e.g., halogen substitution) and test against Gram-positive/negative bacteria vs. human cell lines (e.g., HEK293).
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities for microbial enzymes (e.g., dihydropteroate synthase) versus human homologs. Validate with crystallographic data if available .
Q. How should researchers address ethical and reproducibility challenges in this compound studies?
- Methodological Answer :
- Ethical Compliance : Disclose all conflicts of interest and obtain ethics committee approval for animal/human tissue studies. Reference CONSORT guidelines for randomized trials .
- Reproducibility : Provide raw data (e.g., NMR FID files, HPLC chromatograms) in supplementary materials. Use platforms like Zenodo for open-access archiving .
Key Methodological Notes
- Literature Review : Use PubMed, SciFinder, and Reaxys to avoid redundancy. Exclude non-peer-reviewed sources (e.g., ) .
- Data Presentation : Avoid duplicating tables/graphs in text. Highlight significant trends (e.g., dose-response curves) in figures, with raw data in supplements .
- Conflict Resolution : For contradictory findings, consult peer-reviewed forums (e.g., PubPeer) and replicate experiments with independent labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
